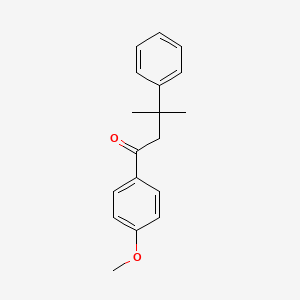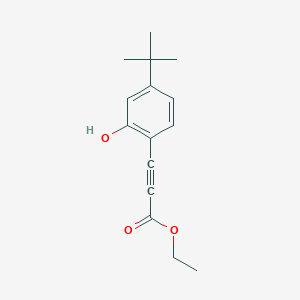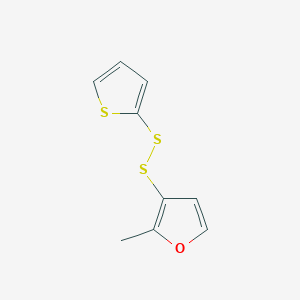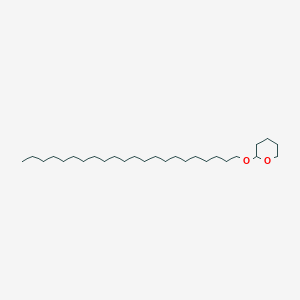![molecular formula C17H25FO B14276637 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol CAS No. 140457-39-2](/img/structure/B14276637.png)
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is an organic compound with the molecular formula C17H27FO It is characterized by a cyclohexyl ring substituted with a fluorophenyl group and a pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and a suitable alkylating agent.
Attachment of the Pentanol Chain: The pentanol chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentanoic acid.
Reduction: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The cyclohexyl ring provides structural rigidity, while the pentanol chain can participate in additional interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)cyclohexanol: Similar structure but lacks the pentanol chain.
5-(4-Phenylcyclohexyl)pentan-1-ol: Similar structure but lacks the fluorine atom.
5-[4-(4-Chlorophenyl)cyclohexyl]pentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl ring and the pentanol chain also contributes to its distinct properties.
Propiedades
Número CAS |
140457-39-2 |
|---|---|
Fórmula molecular |
C17H25FO |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-[4-(4-fluorophenyl)cyclohexyl]pentan-1-ol |
InChI |
InChI=1S/C17H25FO/c18-17-11-9-16(10-12-17)15-7-5-14(6-8-15)4-2-1-3-13-19/h9-12,14-15,19H,1-8,13H2 |
Clave InChI |
DTUQZLHWLMIQLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CCCCCO)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)

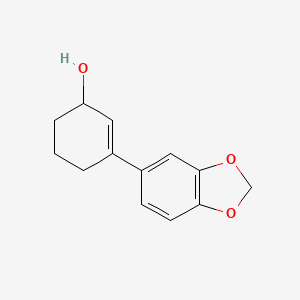

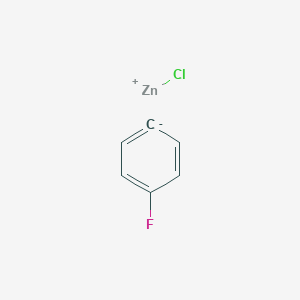
![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
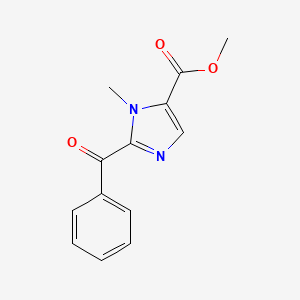
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
